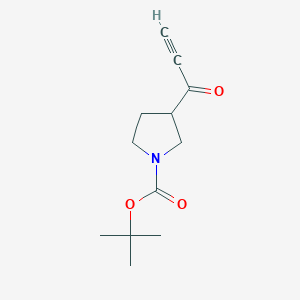

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3 |

InChI Key |

WVLUYLNKIVFCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with prop-2-ynoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like Dess-Martin periodinane.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is a chemical compound with applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules. The compound is also employed in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways. Its structural versatility gives it potential use in developing pharmaceutical compounds, as well as in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate typically involves reacting pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is performed under anhydrous conditions, using a solvent like dichloromethane, and stirred at room temperature for several hours. The desired product is then purified using column chromatography. Industrial production methods use similar synthetic routes but on a larger scale, and employing automated reactors and continuous flow systems to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Reactions

Oxidation of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate results in oxo derivatives, while reduction yields alcohol derivatives, and substitution leads to substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural modifications, and participate in biochemical reactions, influencing cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate" with structurally related pyrrolidine derivatives, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Reactivity: The propargyl ketone in the target compound enables click chemistry, unlike the isoquinoline ether (anticancer) or pyridinyl ether (cross-coupling) , which rely on halogen or aromatic reactivity. Compared to hydroxymethyl or aminooxy groups, the alkyne offers orthogonal reactivity for modular synthesis.

Polarity and Solubility :

- The 4-octylphenethyl substituent imparts extreme hydrophobicity, whereas the hydroxymethyl group enhances water solubility. The target compound’s propargyl ketone likely results in moderate polarity, balancing organic solvent compatibility.

Aminooxy and hydroxymethyl analogs are more suited for peptidomimetics, contrasting with the target’s role in bioorthogonal chemistry.

Synthetic Utility :

- The tert-butyl group in all compounds ensures stability during synthesis. However, the bromo-pyridine derivatives are tailored for cross-coupling, while the target compound is optimized for alkyne-azide reactions.

Research Findings and Trends

- Drug Discovery: Pyrrolidine derivatives with tert-butyl protection are prevalent in kinase inhibitors (e.g., pyridine-based compounds ) and apoptosis modulators (e.g., isoquinoline derivatives ).

- Bioconjugation : The target compound’s alkyne group aligns with trends in antibody-drug conjugates and probe development, leveraging click chemistry for precise labeling .

- Chirality : Enantiomeric purity (e.g., R-configuration in ) is critical for bioactive compounds, suggesting that the target compound’s stereochemistry (if chiral) would significantly impact its applications.

Biological Activity

Tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C12H19NO3

- Molecular Weight: 225.28 g/mol

- Functional Groups: Pyrrolidine ring, tert-butyl group, and prop-2-ynoyl moiety.

The compound features a pyrrolidine ring that is substituted with a tert-butyl group and a prop-2-ynoyl moiety, which are critical for its biological activity. The unique combination of these functional groups may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylate with prop-2-ynoyl chloride in the presence of a base like triethylamine. This allows for the formation of the desired ester linkage while preserving the integrity of the pyrrolidine structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas putida. The mechanism often involves inhibition of essential metabolic pathways within these microorganisms.

Antitumor Activity

Research has highlighted the potential antitumor properties of pyrrolidine derivatives. For example, compounds with similar structural motifs have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways affected by this compound remain an area of active investigation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor or activator depending on its structural modifications.

- Influence on Signaling Pathways: It can participate in biochemical reactions that influence cellular processes such as apoptosis and proliferation .

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial activity of various pyrrolidine derivatives, including those structurally related to tert-butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate. They reported minimum inhibitory concentrations (MIC) as low as 5 µM against Mycobacterium tuberculosis, suggesting potent activity .

Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of pyrrolidine-based compounds. The study found that certain derivatives could significantly reduce tumor cell viability in vitro. Mechanistic studies indicated that these compounds triggered apoptosis through the mitochondrial pathway, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Tert-butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate | Antimicrobial, Antitumor | Similar structure but different substitution |

| Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Moderate antimicrobial | Contains bromine substituent |

| Tert-butyl 3-(oxopiperidin-1-carboxylate) | Limited studies available | Different ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.